molecular formula C7H4BrF3O3S B3042726 4-Bromophenyl trifluoromethanesulfonate CAS No. 66107-30-0

4-Bromophenyl trifluoromethanesulfonate

Cat. No. B3042726
CAS RN: 66107-30-0
M. Wt: 305.07 g/mol
InChI Key: UNYUEWLAYXLXHK-UHFFFAOYSA-N
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Description

4-Bromophenyl trifluoromethanesulfonate is a chemical compound used as a catalyst in organic synthesis . It is also an intermediate for the synthesis of other compounds, such as 4-bromobenzenesulfonyl chloride . It is used for HPLC derivatization .


Molecular Structure Analysis

The molecular formula of 4-Bromophenyl trifluoromethanesulfonate is C7H4BrF3O3S . Its molecular weight is 305.07 . The SMILES string representation is FC(F)(F)S(=O)(=O)OCC(=O)c1ccc(Br)cc1 .


Physical And Chemical Properties Analysis

4-Bromophenyl trifluoromethanesulfonate is a solid . It has a molecular weight of 305.07 . The compound’s density and other physical properties are not specified in the search results.

Scientific Research Applications

Derivatization in High-Performance Liquid Chromatography

4-Bromophenyl trifluoromethanesulfonate has been used in the derivatization of carboxylic acids for high-performance liquid chromatography. The reagent assists in the preparation of carboxylic acid 4'-bromophenacyl ester derivatives for spectrophotometric detection, significantly enhancing analytical methodologies (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

Lewis Acid Catalysis in Organic Synthesis

Scandium trifluoromethanesulfonate, a closely related compound, demonstrates high catalytic activity as a Lewis acid in organic synthesis, particularly in acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids. This property has been leveraged for selective macrolactonization of omega-hydroxy carboxylic acids, showcasing its utility in complex organic synthesis processes (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Generation and Conversion of Glycosyl Triflates

The combination of S-(4-methoxyphenyl) benzenethiosulfinate and trifluoromethanesulfonic anhydride has been used for the activation of thioglycosides via glycosyl triflates. This metal-free system efficiently generates glycosyl triflates, which are then converted to glycosides, demonstrating its potential in carbohydrate chemistry and glycosylation reactions (Crich & Smith, 2000).

Charge Density Analysis in Synthetic Chemistry

Bromoethyl sulfonium trifluoromethanesulfonate, another related compound, has been analyzed for its charge density, providing insights into its chemical reactivity. The study of this molecule, which acts as an efficient annulation reagent for the formation of heterocycles, contributes significantly to understanding the stereochemistry and electron density topology in synthetic chemistry (Ahmed et al., 2013).

Safety and Hazards

4-Bromophenyl trifluoromethanesulfonate is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

(4-bromophenyl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYUEWLAYXLXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926298
Record name 4-Bromophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenyl trifluoromethanesulfonate

CAS RN

66107-30-0, 129112-25-0
Record name 4-Bromophenyl triflate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66107-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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